molecular formula C22H35FO5 B1235478 methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate CAS No. 109976-45-6

methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate

Cat. No.: B1235478
CAS No.: 109976-45-6
M. Wt: 398.5 g/mol
InChI Key: JSPJXWJMYDOTQN-QUZLMLTJSA-N
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Description

Methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate typically involves multiple steps, including the formation of the cyclopentyl ring, introduction of the fluoro and hydroxy groups, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate shares similarities with other fluoro-substituted cyclopentyl esters and hydroxy-substituted alkenes.

Uniqueness

  • The presence of multiple chiral centers and the specific arrangement of functional groups make this compound unique compared to its analogs. Its distinct stereochemistry and functional group distribution contribute to its specific chemical and biological properties.

Properties

CAS No.

109976-45-6

Molecular Formula

C22H35FO5

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (E)-4-fluoro-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-4-enoate

InChI

InChI=1S/C22H35FO5/c1-4-5-13-22(2,27)14-7-10-18-17(19(24)15-20(18)25)9-6-8-16(23)11-12-21(26)28-3/h7-8,10,17-18,20,25,27H,4-6,9,11-15H2,1-3H3/b10-7+,16-8+/t17-,18-,20-,22+/m1/s1

InChI Key

JSPJXWJMYDOTQN-QUZLMLTJSA-N

SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCC=C(CCC(=O)OC)F)O)O

Isomeric SMILES

CCCC[C@@](C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C(\CCC(=O)OC)/F)O)O

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCC=C(CCC(=O)OC)F)O)O

Synonyms

4-fluoroenisoprost
4-fluoroenisoprost, (R)-isome

Origin of Product

United States

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